molecular formula C21H14BrF2N3O2 B4350386 4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4350386
M. Wt: 458.3 g/mol
InChI Key: JTDNULNRVUNTQR-UHFFFAOYSA-N
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Description

4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a compound that piques significant interest in both the chemical and pharmaceutical sectors due to its complex structure and potential applications. Its molecular framework incorporates a combination of a pyrazolopyridine core and a benzoic acid moiety, making it a versatile molecule for various scientific investigations.

Properties

IUPAC Name

4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrF2N3O2/c1-11-18-16(19(23)24)10-17(12-2-6-14(22)7-3-12)25-20(18)27(26-11)15-8-4-13(5-9-15)21(28)29/h2-10,19H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDNULNRVUNTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves multi-step chemical reactions. Key synthetic steps may include:

  • Formation of the pyrazolopyridine core: : Starting with the preparation of an intermediate 3-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Substitution reactions: : Introducing the 4-bromophenyl and difluoromethyl groups through substitution reactions.

  • Final coupling: : Attaching the benzoic acid moiety via a coupling reaction such as Suzuki coupling.

The reaction conditions may involve anhydrous environments, inert atmospheres (like nitrogen or argon), and controlled temperatures ranging from moderate to high, depending on the reactivity of intermediates.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed, but with optimized reaction conditions and scaled-up equipment to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound is versatile in undergoing various reactions:

  • Oxidation: : Can be oxidized under strong oxidizing conditions.

  • Reduction: : The bromophenyl group can be reduced to a phenyl group.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Use of hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogenating agents like thionyl chloride for electrophilic substitutions.

Major Products Formed

  • Oxidation: : Products may include acids or aldehydes depending on the oxidation level.

  • Reduction: : Formation of dehalogenated products.

  • Substitution: : Varied functionalized aromatic compounds.

Scientific Research Applications

Chemistry

Used as a building block in synthetic organic chemistry for designing more complex molecules.

Biology

Medicine

Research is ongoing into its potential as a pharmacophore in drug design, especially in oncology and anti-inflammatory treatments.

Industry

Might find uses in the development of new materials or as a specialty chemical in various industrial applications.

Mechanism of Action

The precise mechanism of action depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modifying their activity. Its effects can be attributed to its ability to form hydrogen bonds, interact with hydrophobic pockets, and engage in π-π interactions with aromatic residues of proteins.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridine derivatives and substituted benzoic acids. What sets 4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid apart is its unique combination of functional groups, offering a distinct balance of lipophilicity and hydrophilicity, which can be crucial for its bioactivity and solubility.

List of Similar Compounds

  • 4-[3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

  • 4-[6-(4-Chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

  • 4-[6-(4-Methoxyphenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

And there you have it! A deep dive into the fascinating world of this compound. This one packs a punch, huh? Anything else you're curious about?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 2
4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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